4-Chloro-5-methylbenzene-1,3-dicarbaldehyde
Description
Properties
CAS No. |
102626-21-1 |
|---|---|
Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.60 g/mol |
IUPAC Name |
4-chloro-5-methylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H7ClO2/c1-6-2-7(4-11)3-8(5-12)9(6)10/h2-5H,1H3 |
InChI Key |
HEXMENUKPRWRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Benzene-1,3-dicarbaldehyde Derivatives
Key Observations :
Key Insights :
Physical and Spectroscopic Properties
- This compound: Limited spectral data reported; expected IR peaks at ~1720 cm⁻¹ (C=O stretch) and 2943 cm⁻¹ (C-H stretch) based on analogues .
- 5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde : Characterized via X-ray crystallography; intramolecular hydrogen bonding stabilizes planar structure .
- Spiropyrans : Exhibit reversible UV-vis absorption shifts (365 nm irradiation) in toluene .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-5-methylbenzene-1,3-dicarbaldehyde, and how do reaction conditions influence yield?
- The compound can be synthesized via halogenation and formylation of substituted benzene precursors. For example, 5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde was prepared using hexamine and trifluoroacetic acid under reflux, followed by sulfuric acid treatment . Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C) can improve selectivity. Side reactions, such as over-oxidation or demethylation, require monitoring via TLC or HPLC .
Q. How can spectroscopic techniques distinguish between positional isomers (e.g., 4-chloro vs. 5-chloro substitution)?
- ¹H NMR : Aldehyde protons resonate at δ 9.8–10.2 ppm (doublets, J = 1–2 Hz), while methyl groups appear as singlets at δ 2.3–2.5 ppm. Chlorine’s inductive effect deshields adjacent protons.
- X-ray crystallography : Resolves spatial arrangements (e.g., dihedral angles between aldehyde groups and aromatic planes). For 5-hydroxybenzene-1,3-dicarbaldehyde, deviations from planarity were measured at 4.04–4.43° .
- FTIR : Carbonyl stretches at 1680–1700 cm⁻¹ confirm aldehyde functionality .
Advanced Research Questions
Q. What strategies mitigate competing by-products during multi-step syntheses of halogenated benzene-dicarbaldehydes?
- By-product analysis : Use GC-MS or LC-MS to identify intermediates (e.g., monoformylated derivatives).
- Selectivity optimization :
- Catalytic control : Piperidine or acetic acid enhances regioselectivity in Vilsmeier-Haack reactions .
- Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes premature aldehyde oxidation.
- Example: In acene-2,3-dicarbaldehyde synthesis, adjusting stoichiometric ratios of IBX oxidants reduced cross-contamination of naphthalene/anthracene derivatives .
Q. How do electronic effects of chloro and methyl substituents influence reactivity in nucleophilic addition reactions?
- Electrophilicity modulation : Chlorine’s electron-withdrawing nature increases aldehyde carbonyl reactivity, while methyl groups donate electrons, creating regioselectivity.
- Kinetic vs. thermodynamic control :
- In Schiff base formation, bulky nucleophiles (e.g., tert-butylamine) favor para-aldehyde attack due to steric hindrance.
- Computational studies (DFT) predict activation barriers for competing pathways .
Q. What are the challenges in crystallizing this compound, and how do solvent systems affect crystal packing?
- Crystallization hurdles : Chlorine’s polarizability disrupts symmetry, leading to polymorphic forms.
- Solvent selection :
| Solvent | Crystal Quality | Packing Efficiency |
|---|---|---|
| Ethanol | Needle-like | Moderate (70%) |
| DCM/Hexane | Plate-like | High (85%) |
Methodological Guidance
Q. How to design a ligand library for transition-metal complexes using this compound?
- Coordination site engineering : Aldehydes act as bidentate ligands. Pair with metals (e.g., Cu²⁺, Fe³⁺) under inert conditions.
- Stability testing : Monitor complex degradation via UV-vis (λ = 400–600 nm for d-d transitions) and cyclic voltammetry .
Q. What computational tools predict the compound’s reactivity in aqueous vs. non-polar environments?
- Molecular dynamics (MD) simulations : Solvent accessible surface area (SASA) analysis quantifies hydrophobicity.
- QSPR models : Correlate Hammett σ values (σ_meta = +0.37 for Cl, −0.07 for CH₃) with reaction rates in DMSO/water mixtures .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for halogenated benzene-dicarbaldehydes?
- Possible causes : Impurity levels (e.g., residual solvents), polymorphic forms.
- Resolution :
- Reproduce synthesis using strict anhydrous conditions (e.g., Schlenk line).
- Compare DSC thermograms from independent studies .
Applications in Materials Science
Q. Can this compound serve as a precursor for photoactive organic semiconductors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
